molecular formula C19H20N2O4 B6663188 1-[3-(Naphthalene-2-carbonylamino)propanoylamino]cyclobutane-1-carboxylic acid

1-[3-(Naphthalene-2-carbonylamino)propanoylamino]cyclobutane-1-carboxylic acid

Cat. No.: B6663188
M. Wt: 340.4 g/mol
InChI Key: ZWXCTOCLTDBDTC-UHFFFAOYSA-N
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Description

1-[3-(Naphthalene-2-carbonylamino)propanoylamino]cyclobutane-1-carboxylic acid is a complex organic compound featuring a cyclobutane ring, a naphthalene moiety, and multiple amide linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Naphthalene-2-carbonylamino)propanoylamino]cyclobutane-1-carboxylic acid typically involves multi-step organic reactions. One common approach is the palladium-catalyzed C8–H arylation and annulation of 1-naphthalene carboxylic acid derivatives with aryl iodides . This method allows for the site-selective arylation of polycyclic aromatic hydrocarbons, which is crucial for constructing the naphthalene moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to optimize reaction conditions and yield. The specific methods can vary depending on the desired purity and application of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[3-(Naphthalene-2-carbonylamino)propanoylamino]cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The naphthalene moiety can be oxidized to form quinones.

    Reduction: The amide groups can be reduced to amines under specific conditions.

    Substitution: Electrophilic aromatic substitution can occur on the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic aromatic substitution typically requires reagents like halogens or nitro groups and catalysts such as iron or aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the naphthalene moiety can yield naphthoquinones, while reduction of the amide groups can produce corresponding amines.

Scientific Research Applications

1-[3-(Naphthalene-2-carbonylamino)propanoylamino]cyclobutane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(Naphthalene-2-carbonylamino)propanoylamino]cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The naphthalene moiety can intercalate with DNA, potentially disrupting replication and transcription processes. The amide linkages may also interact with proteins, affecting their structure and function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-2-carboxamide derivatives: These compounds share the naphthalene moiety and amide linkages but differ in the specific substituents and overall structure.

    Cyclobutane-containing compounds: These include various cyclobutane derivatives used in medicinal chemistry and materials science.

Uniqueness

1-[3-(Naphthalene-2-carbonylamino)propanoylamino]cyclobutane-1-carboxylic acid is unique due to its combination of a cyclobutane ring and a naphthalene moiety, which imparts distinct structural and functional properties.

Properties

IUPAC Name

1-[3-(naphthalene-2-carbonylamino)propanoylamino]cyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c22-16(21-19(18(24)25)9-3-10-19)8-11-20-17(23)15-7-6-13-4-1-2-5-14(13)12-15/h1-2,4-7,12H,3,8-11H2,(H,20,23)(H,21,22)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWXCTOCLTDBDTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C(=O)O)NC(=O)CCNC(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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